molecular formula C30H48O3 B7765565 3-Hydroxyolean-12-en-28-oic acid

3-Hydroxyolean-12-en-28-oic acid

Cat. No.: B7765565
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-UHFFFAOYSA-N
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Description

3-Hydroxyolean-12-en-28-oic acid, also known as oleanolic acid, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including olive leaves, and is known for its diverse biological activities. This compound has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .

Scientific Research Applications

3-Hydroxyolean-12-en-28-oic acid has a wide range of scientific research applications:

Future Directions

3-Hydroxyolean-12-en-28-oic acid and its derivatives have several promising pharmacological activities, such as hepatoprotective, anti-inflammatory, antioxidant, or anticancer activities . With the recent elucidation of its biosynthesis and the impending commercialization of the first oleanolic acid derivative drug, this compound is expected to maintain an important position in various research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyolean-12-en-28-oic acid can be synthesized through several methods. One common approach involves the extraction from natural sources such as olive fruits (Olea europaea). The extraction process typically involves solvent extraction followed by purification steps to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oleanolic acid derivatives with carbonyl groups, while reduction can produce various hydroxylated derivatives .

Mechanism of Action

The mechanism of action of 3-Hydroxyolean-12-en-28-oic acid involves multiple molecular targets and pathways:

Comparison with Similar Compounds

3-Hydroxyolean-12-en-28-oic acid is similar to other pentacyclic triterpenoids, such as:

    Ursolic acid: Another pentacyclic triterpenoid with similar biological activities but differing in the position of functional groups.

    Betulinic acid: Known for its anti-cancer properties, it has a different structure but shares some pharmacological effects.

    Glycyrrhetinic acid: Found in licorice, it has anti-inflammatory and anti-viral properties

The uniqueness of this compound lies in its diverse range of biological activities and its presence in various medicinal plants, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYXULNPSFWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862072
Record name 3-Hydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-02-1
Record name Olean-12-en-28-oic acid, 3-hydroxy-, (3.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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